molecular formula C18H18O3 B3088123 (2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one CAS No. 1181788-49-7

(2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one

Cat. No. B3088123
CAS RN: 1181788-49-7
M. Wt: 282.3 g/mol
InChI Key: ULSLHWTUZPFQIP-JLHYYAGUSA-N
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Description

(2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as chalcone and has a unique structure that makes it a valuable molecule for research purposes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is not fully understood. However, studies have suggested that chalcones exert their biological activities through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
(2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has been shown to possess various biochemical and physiological effects. Studies have indicated that chalcones can modulate the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and tyrosine kinase. Additionally, chalcones have been shown to possess antioxidant activity, which may be responsible for their anti-inflammatory and anticancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using (2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one in lab experiments include its ease of synthesis and its potent biological activities. However, the limitations of using chalcones in lab experiments include their low solubility in water and their instability under certain conditions.

Future Directions

There are several future directions for research on (2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one. One area of research could be exploring the potential of chalcones as novel anticancer agents. Additionally, further studies could investigate the mechanism of action of chalcones and their potential applications in other fields, such as drug discovery and agriculture.
Conclusion:
In conclusion, (2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is a valuable compound for scientific research due to its unique structure and potent biological activities. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one have been discussed in this paper. Further research on chalcones could lead to the development of novel drugs and other applications in various fields.

Scientific Research Applications

(2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has a wide range of scientific research applications. One of the most significant applications is in the field of medicinal chemistry. Chalcones have been found to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. (2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-3-21-15-11-8-14(9-12-15)10-13-17(19)16-6-4-5-7-18(16)20-2/h4-13H,3H2,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSLHWTUZPFQIP-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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